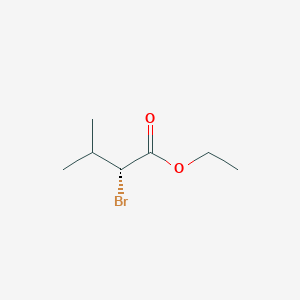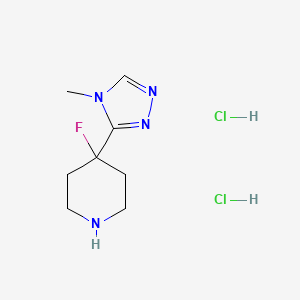![molecular formula C12H11FN2O2S B13888859 Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), which provides a good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield.
化学反应分析
Types of Reactions
Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases and inflammation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes and pathways involved in disease development and progression. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern and potential pharmacological properties. Its combination of a fluorophenyl group and a thiazole ring provides distinct chemical and biological characteristics that differentiate it from other thiazole-containing compounds.
属性
分子式 |
C12H11FN2O2S |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11FN2O2S/c1-17-11(16)10-7-15-12(18-10)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15) |
InChI 键 |
LDLROMOOOJCBQW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(S1)NCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)


![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)
![(6S,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888802.png)


![8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine](/img/structure/B13888815.png)
![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)
![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)
